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Compound of Interest

Compound Name: 7-Aminoheptanamide

CAS No.: 98433-13-7

Cat. No.: B3196262

Get Quote

| MW: 144.22 g/mol

Executive Summary & Analytical Strategy
7-Aminoheptanamide represents a critical intermediate in the synthesis of Nylon-7 analogues

and specific pharmaceutical linkers. Structurally, it consists of a saturated seven-carbon alkyl

chain terminated by a primary amine (

) at one end and a primary amide (

) at the other.

The Core Analytical Challenge: The primary difficulty in characterizing 7-Aminoheptanamide
is distinguishing it from its metabolic or synthetic precursors/byproducts:

7-Aminoheptanoic Acid: Hydrolysis product (Amide

Acid).

Enantholactam (7-Heptanelactam): The cyclic dehydration product.
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Zwitterionic Behavior: The interplay between the basic amine and the neutral amide requires

specific pH control during analysis.

This guide provides a self-validating workflow to confirm the linear amide structure and rule out

cyclization or hydrolysis.

Sample Preparation & Solubility
Before spectroscopic acquisition, proper sample handling is paramount to prevent signal

broadening or chemical exchange artifacts.

Solvent Selection (NMR):

Recommended: Dimethyl sulfoxide-

(

).

Rationale:

is an excellent hydrogen-bond acceptor. It slows the proton exchange rate of the amide
protons (

), allowing them to appear as distinct signals (often a doublet or two broad singlets) rather
than averaging with the solvent peak.

is generally poor for polar amino-amides due to solubility issues and aggregation.

pH Adjustment (MS/LC):

Ensure the mobile phase is slightly acidic (

Formic Acid) to protonate the terminal amine (

), facilitating ionization in ESI(+).

Mass Spectrometry (MS): Molecular Weight &
Fragmentation[1]
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Mass spectrometry provides the first "Go/No-Go" decision gate. We utilize Electrospray

Ionization (ESI) in Positive Mode.

Primary Ionization Events
Ion Species m/z (Theoretical) Description

145.22
Protonation of the terminal

amine (primary site of basicity).

167.20
Common sodium adduct, often

seen in glass-stored samples.

289.44
Non-covalent dimer; common

in high-concentration ESI.

Fragmentation Logic (MS/MS)
Fragmentation confirms the linear backbone and the presence of both nitrogen termini.

Loss of Ammonia (

):

Precursor

m/z.

Mechanism:[1] Characteristic of primary amines.[2][3][4][5]

Loss of Primary Amide (

):

Precursor

m/z.

Mechanism:[1] Cleavage of the amide bond, leaving the alkyl-amine cation.

Diagnostic Absence:
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Crucial Check: If the spectrum shows a dominant peak at 127 m/z (Loss of water from

145), suspect Enantholactam formation (Cyclization). The linear amide should

preferentially lose ammonia or the amide group, not water alone.

Infrared Spectroscopy (FT-IR): Functional Group
Fingerprinting
IR is the "Gold Standard" for distinguishing the Amide from the Acid and the Lactam.

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Key Diagnostic Bands
Frequency (

)
Vibration Mode

Assignment & Diagnostic
Value

3350 - 3180 N-H Stretch

Doublet/Multiplet. You will see

overlapping bands from the

primary amine (

) and primary amide (

). A single band suggests

secondary amine/amide

(Lactam).

1680 - 1650 C=O Stretch

Amide I Band. Strong intensity.

If shifted to

, suspect carboxylic acid or

strained lactam.

1640 - 1550 N-H Bend

Amide II & Scissoring. The

primary amide shows a distinct

bending mode here (Amide II),

often overlapping with the

amine scissoring (~1600).

~1400 -CH2 Bend
Methylene adjacent to

carbonyl.
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Nuclear Magnetic Resonance (NMR): Structural
Elucidation
This section details the predicted chemical shifts based on standard shielding constants for

linear amino-amides in

.

-NMR (400 MHz, )
Structure Reference:
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Shift (

, ppm)
Multiplicity Integral Assignment

Causality/Note
s

7.20 & 6.70 Broad Singlets 2H

Amide Protons.

In DMSO, these

are distinct due

to restricted

rotation (C-N

partial double

bond character).

They are non-

equivalent.

2.60 - 2.75
Triplet (

)
2H

-to-Amine.

Deshielded by

the

electronegative

Nitrogen. Shifts

downfield if

acidified

(ammonium salt).

2.05 - 2.15
Triplet (

)
2H

-to-Carbonyl.

Distinctive triplet.

Key differentiator

from the lactam

(which would be

slightly more

downfield due to

ring strain).

1.45 - 1.55 Multiplet 4H
-Methylenes.

Shielded relative

to

, but deshielded
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relative to bulk

chain.

1.20 - 1.35 Broad Multiplet 4H

Bulk Methylenes.

The

"hydrocarbon

belly" of the

chain.

~1.5 - 3.0 Broad 2H

Amine Protons.

Highly variable.

Often exchanges

with residual

water in DMSO (

). Do not rely on

integration of this

signal.

-NMR (100 MHz, )
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Shift (

, ppm)
Carbon Type Assignment

174.5 Quaternary (C=O)

Amide Carbonyl. (Acids

appear ~175-180; Lactams

~178).

41.5
-to-Amine (

).

35.5
-to-Carbonyl (

).

31.0 - 25.0

Internal methylenes (

through

).

Integrated Analytical Workflow
The following diagram illustrates the logical decision tree for validating 7-Aminoheptanamide
against its common impurities.
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Unknown Sample
(Suspected 7-Aminoheptanamide)

STEP 1: Mass Spectrometry
(ESI+, MeOH/H2O)

Is Parent Ion m/z 145?

STEP 2: FT-IR (ATR)

m/z 145 (M+H)

IMPURITY:
Enantholactam (Cyclic)

m/z 127 (M-H2O)
Dominant

Amide I Band Position?

STEP 3: 1H-NMR (DMSO-d6)

Distinct NH doublet
(3200-3400)

IMPURITY:
7-Aminoheptanoic Acid

Broad OH stretch
(2500-3000)

Terminal Signals check

CONFIRMED:
7-Aminoheptanamide

Two Broad Singlets (7.2, 6.7)
+ Triplet (2.1)

Single Broad NH
No distinct NH2

Click to download full resolution via product page
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Figure 1: Step-by-step logic gate for confirming 7-Aminoheptanamide structure and ruling out

cyclic/hydrolyzed impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminoheptanamide-a-structural-elucidation-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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